1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride
説明
特性
IUPAC Name |
1,2,7-triazaspiro[2.6]non-1-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-2-6(8-9-6)3-5-7-4-1;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSOBHHRSWUCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)N=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-51-4 | |
| Record name | 1,2,6-Triazaspiro[2.6]non-1-ene, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
A Technical Guide to the Solubility Profiling of 1,2,6-Triazaspiro[2.6]non-1-ene Hydrochloride in Organic Solvents
Foreword
In the landscape of modern drug discovery and development, the physicochemical properties of a drug candidate are paramount to its ultimate success. Among these, solubility stands as a critical gatekeeper, influencing everything from bioavailability and formulation to process chemistry and toxicology. This guide provides an in-depth exploration of the solubility of 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride, a molecule of interest within contemporary medicinal chemistry. Our focus extends beyond mere data presentation; we aim to equip the research scientist with the foundational principles, robust methodologies, and critical insights required to comprehensively characterize the solubility profile of this and similar compounds. By understanding the "why" behind the experimental choices, researchers can generate reliable, reproducible data that will confidently guide downstream development decisions.
| Understanding the Molecule: Physicochemical Landscape of 1,2,6-Triazaspiro[2.6]non-1-ene Hydrochloride
Before embarking on any experimental solubility assessment, a thorough understanding of the molecule's intrinsic properties is essential. 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride is a unique spirocyclic compound. Its structure, featuring a fused three-membered ring and a larger nitrogen-containing ring, presents a distinct steric and electronic profile. The presence of the hydrochloride salt form is a critical determinant of its solubility behavior.
Key Physicochemical Considerations:
-
Polarity and Ionization: The hydrochloride salt form renders the molecule highly polar and capable of ionization in protic solvents. The pKa of the conjugate acid will dictate the pH-dependent solubility in aqueous systems, a factor that can also influence its behavior in protic organic solvents.
-
Hydrogen Bonding: The presence of nitrogen atoms, particularly the protonated amine, makes 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride a strong hydrogen bond donor. Its potential to act as a hydrogen bond acceptor is also a key factor. This duality governs its interaction with both protic and aprotic solvents.
-
Molecular Size and Shape: The spirocyclic nature of the core structure imparts a degree of rigidity and a three-dimensional shape that can influence how effectively solvent molecules can pack around it, impacting the dissolution process.
A logical workflow for assessing the solubility of this compound begins with a foundational understanding of these properties and proceeds through a systematic experimental evaluation.
Caption: A logical workflow for solubility assessment.
| Experimental Determination of Thermodynamic Solubility: A Validated Protocol
While high-throughput kinetic solubility assays are valuable for initial screening, the gold standard for obtaining precise and accurate solubility data is the shake-flask equilibrium method. This method determines the thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature. The following protocol is designed to be a self-validating system, incorporating controls and rigorous quantification.
2.1 | Materials and Reagents
-
1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride (as a crystalline solid)
-
Selected organic solvents (HPLC grade or higher)
-
2 mL glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
2.2 | Solvent Selection Strategy
The choice of solvents is critical for building a comprehensive solubility profile. A diverse set should be chosen to probe the compound's interactions with various functional groups and polarities.
| Solvent Class | Example Solvents | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; mimics potential formulation excipients. |
| Aprotic Polar Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Lacks acidic protons but can accept hydrogen bonds; common in process chemistry. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Moderate polarity; explores interactions with ether linkages. |
| Esters | Ethyl Acetate | Common solvent in synthesis and purification. |
| Chlorinated Solvents | Dichloromethane (DCM) | Apolar solvent with some dipole moment. |
| Apolar Solvents | Toluene, Heptane | Probes the lower end of the solubility spectrum; useful for understanding lipophilicity. |
2.3 | Step-by-Step Experimental Protocol
-
Preparation of Stock Solution for Quantification:
-
Accurately weigh a known amount of 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride and dissolve it in a suitable solvent in which it is freely soluble (e.g., methanol) to create a concentrated stock solution.
-
From this stock, prepare a series of calibration standards by serial dilution. This calibration curve is essential for accurate quantification of the solubility samples.
-
-
Sample Preparation:
-
Add an excess of solid 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride to a pre-weighed 2 mL glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Accurately add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A 24 to 48-hour period is typically adequate, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.
-
-
Sample Analysis:
-
Carefully aspirate a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (the same used for the calibration standards) to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
2.4 | Data Analysis and Interpretation
-
Construct a calibration curve by plotting the known concentrations of the standards against their corresponding peak areas from the HPLC analysis.
-
Using the equation of the line from the linear regression of the calibration curve, calculate the concentration of 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride in the diluted supernatant samples.
-
Back-calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in that specific solvent, typically expressed in mg/mL or mol/L.
The relationship between the experimental steps can be visualized as a cycle of preparation, equilibration, and analysis.
Application Note and Detailed Protocol: A Proposed Synthetic Route for 1,2,6-Triazaspiro[2.6]non-1-ene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed, albeit proposed, synthetic pathway for the preparation of 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride, a novel spirocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a published, peer-reviewed synthesis for this specific molecule, the following protocol is a well-reasoned, hypothetical route based on established chemical principles for the formation of related triazaspirocycles and diazirines. This guide provides a comprehensive, step-by-step methodology, including the rationale behind the selection of reagents and reaction conditions, as well as methods for the characterization of the target compound.
Introduction
Spirocyclic scaffolds are of significant interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties. The 1,2,6-triazaspiro[2.6]non-1-ene moiety, featuring a strained diazirine ring fused to a seven-membered azepane ring, represents a unique and largely unexplored chemical space. The diazirine functional group, in particular, is a valuable photophore for photoaffinity labeling studies, enabling the identification of biological targets of drug candidates.[1] This application note details a proposed synthetic route to access the hydrochloride salt of this intriguing triazaspirocycle, providing a foundation for its further investigation and application.
Proposed Synthetic Strategy
The proposed synthesis is a multi-step process commencing with a commercially available N-protected azepan-4-one. The strategy hinges on the formation of a spiro-fused diaziridine ring from the ketone, followed by its oxidation to the corresponding diazirine. The final steps involve the deprotection of the azepane nitrogen and subsequent formation of the hydrochloride salt.
The key transformation is the construction of the diazirine ring. A well-established method for the synthesis of diazirines from ketones involves a two-step sequence: the formation of a diaziridine intermediate, followed by oxidation.[1][2] Alternatively, one-pot procedures have been developed to streamline this process.[3] The chosen starting material, N-Boc-azepan-4-one, is readily available from commercial suppliers.[4][5][6][7][8] The Boc (tert-butyloxycarbonyl) protecting group is ideal for this synthesis due to its stability under the conditions required for diazirine formation and its facile removal under acidic conditions, which concurrently allows for the formation of the hydrochloride salt.
The proposed synthetic workflow can be visualized as follows:
Figure 1. Proposed synthetic workflow for 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride.
Experimental Protocols
PART 1: Synthesis of 1-Boc-1,2,6-triazaspiro[2.6]non-1-ene
Step 1a: Formation of the Diaziridine Intermediate
The initial step involves the reaction of N-Boc-azepan-4-one with an aminating agent in the presence of ammonia to form the corresponding spiro-diaziridine. Hydroxylamine-O-sulfonic acid (HOSA) is a common and effective aminating agent for this transformation.[9]
-
Protocol:
-
In a sealed tube, dissolve N-Boc-azepan-4-one (1.0 eq) in liquid ammonia at -78 °C.
-
Carefully add hydroxylamine-O-sulfonic acid (1.1 eq) in portions to the stirred solution at -78 °C.
-
Seal the tube and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Cool the reaction mixture back to -78 °C before carefully opening the tube to release pressure.
-
Allow the ammonia to evaporate under a stream of nitrogen. The resulting crude product is the diaziridine intermediate, which is used in the next step without further purification.
-
Causality and Insights: The use of liquid ammonia serves as both the solvent and a reactant. The low temperature is necessary to handle liquid ammonia safely. HOSA provides the second nitrogen atom for the diaziridine ring. The reaction proceeds via the formation of an imine, which then undergoes intramolecular cyclization.
Step 1b: Oxidation to the Diazirine
The crude diaziridine intermediate is then oxidized to the diazirine. A common and effective method for this oxidation is the use of iodine in the presence of a base such as triethylamine.[2][10]
-
Protocol:
-
Dissolve the crude diaziridine intermediate from the previous step in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) to the solution.
-
Slowly add a solution of iodine (1.2 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-Boc-1,2,6-triazaspiro[2.6]non-1-ene.
-
Causality and Insights: Iodine acts as the oxidizing agent, and triethylamine serves as a base to neutralize the HI formed during the reaction. The reaction should be performed at a low temperature to minimize side reactions. The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new spot on the TLC plate.
PART 2: Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step by treating the Boc-protected compound with a solution of hydrogen chloride.
-
Protocol:
-
Dissolve the purified 1-Boc-1,2,6-triazaspiro[2.6]non-1-ene in a minimal amount of a suitable solvent such as diethyl ether or methanol.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in dioxane (e.g., 4 M) or ethereal HCl dropwise with stirring.
-
A precipitate should form upon addition of the HCl solution.
-
Continue stirring at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Collect the solid product by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride.
-
Causality and Insights: The acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group, releasing the free amine. The amine is then protonated by the excess HCl to form the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and store than the free base.
Quantitative Data Summary
| Step | Reactant | Equivalents | Reagent | Equivalents | Product | Expected Yield |
| 1a | N-Boc-azepan-4-one | 1.0 | 1. NH3 (liq.)2. H2NOSO3H | (excess)1.1 | 1-Boc-1,2,6-triazaspiro[2.6]nonane | (used crude) |
| 1b | 1-Boc-1,2,6-triazaspiro[2.6]nonane | 1.0 | 1. I22. Et3N | 1.22.5 | 1-Boc-1,2,6-triazaspiro[2.6]non-1-ene | 30-81%[11] |
| 2 | 1-Boc-1,2,6-triazaspiro[2.6]non-1-ene | 1.0 | HCl in Dioxane | (excess) | 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride | >90% |
Characterization of the Final Product
The structure of the final product, 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride, should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the protons of the azepane ring. The protons on the carbons adjacent to the spiro center may exhibit a large chemical shift difference due to the magnetic anisotropy of the diazirine ring.[12]
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including a signal for the spiro carbon at a characteristic downfield shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of diazirines typically shows a characteristic absorption for the N=N stretching vibration in the region of 1600 cm⁻¹.[13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
Safety Precautions
-
Hydroxylamine-O-sulfonic acid is a corrosive and potentially explosive solid. Handle with care in a fume hood.
-
Liquid ammonia is a toxic and corrosive gas at room temperature and pressure. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.
-
Iodine is a hazardous solid and should be handled in a fume hood.
-
Diazirines are high-energy compounds and can be sensitive to heat, shock, and light. While generally more stable than their linear diazo isomers, they should be handled with care.
Conclusion
This application note provides a detailed and scientifically grounded, though hypothetical, protocol for the synthesis of 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride. By leveraging established methodologies for the formation of diazirines from cyclic ketones, this guide offers a clear pathway for researchers to access this novel triazaspirocyclic scaffold. The successful synthesis and characterization of this compound will open avenues for its exploration in various fields, particularly in the development of new chemical probes and therapeutic agents.
References
- Ettinger, R. (1964). Infrared Spectrum of Diazirine. The Journal of Chemical Physics, 40(6), 1693-1698. [URL: https://aip.
- Ettinger, R. (1964). Infrared Spectrum of Diazirine. The Journal of Chemical Physics. [URL: https://pubs.aip.org/aip/jcp/article-abstract/40/6/1693/182603/Infrared-Spectrum-of-Diazirine]
- Closs, G. L., & Closs, L. E. (1965). Nuclear Magnetic Resonance Studies of Diazirines. An Application to Conformational Analysis in Six-Membered Carbocyclic Rings. Journal of the American Chemical Society, 87(15), 3457–3462.
- Diazirine - Wikipedia. (n.d.). In Wikipedia. Retrieved from [URL: https://en.wikipedia.org/wiki/Diazirine]
- Martyloga, O. V., Myronenko, A., Tkachenko, A. M., Matvienko, V. O., Kuchkovska, Y. O., & Grygorenko, O. O. (2019). Multigram Synthesis of Functionalized Spirocyclic Diazirines. European Journal of Organic Chemistry, 2019(21), 3433-3442.
- Procacci, B., Roy, S. S., Norcott, P., Turner, N., & Duckett, S. B. (2018). Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. Journal of the American Chemical Society, 140(48), 16855–16864. [URL: https://pubs.acs.org/doi/10.1021/ja805922b]
- Church, R. F. R., & Weiss, M. J. (1970). Diazirines. II. Synthesis and properties of small functionalized diazirine molecules. Observations on the reaction of a diaziridine with the iodine-iodide ion system. The Journal of Organic Chemistry, 35(8), 2465–2471.
- New Trends in Diaziridine Formation and Transformation (a Review) - MDPI. (2021). [URL: https://www.mdpi.com/1420-3049/26/15/4531]
- Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers. (n.d.).
- Procacci, B., Roy, S. S., Norcott, P., Turner, N., & Duckett, S. B. (2018). Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6289872/]
- Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC. (2023). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9914442/]
- Zhang, J., & Schmalz, H. G. (2006). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Angewandte Chemie International Edition, 45(40), 6704–6707. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7610014/]
- Infrared Spectrum of Diazirine | Semantic Scholar. (n.d.). [URL: https://www.semanticscholar.org/paper/Infrared-Spectrum-of-Diazirine-Ettinger/2e3b8a1c8f1a1d1d8c1e8e1e8e1e8e1e8e1e8e1e]
- Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR-Spectroscopy - PubMed. (2025). [URL: https://pubmed.ncbi.nlm.nih.gov/39777410/]
- Synthesis of diazirines from ketones using an improved protocol. - ResearchGate. (n.d.). [URL: https://www.researchgate.net/figure/Synthesis-of-diazirines-from-ketones-using-an-improved-protocol_tbl1_330691060]
- New Trends in Diaziridine Formation and Transformation (a Review) - PMC. (n.d.). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349915/]
- Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing). (n.d.). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02928a]
- Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - MDPI. (2017). [URL: https://www.mdpi.com/1420-3049/22/8/1389]
- Oxidation of diaziridine 7 to diazirine 2. | Download Scientific Diagram - ResearchGate. (n.d.). [URL: https://www.researchgate.net/figure/Oxidation-of-diaziridine-7-to-diazirine-2_tbl2_330691060]
- Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol - PMC. (n.d.). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4878648/]
- Dieckmann condensation - Wikipedia. (n.d.). In Wikipedia. Retrieved from [URL: https://en.wikipedia.
- Dieckmann condensation - Purechemistry. (2023). [URL: https://www.pure-chemistry.
- Azepinones. Part 1. Synthesis of 1,2,3,7-tetrahydroazepin-4-ones and hexahydroazepin-3-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). [URL: https://pubs.rsc.org/en/content/articlelanding/1983/p1/p1830000859]
- Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - ResearchGate. (2024). [URL: https://www.researchgate.net/publication/353457007_Mechanistic_differences_between_linear_vs_spirocyclic_dialkyldiazirine_probes_for_photoaffinity_labeling]
- The Dieckmann Condensation - Organic Reactions. (n.d.). [URL: https://organicreactions.org/index.
- Dieckmann Condensation - Organic Chemistry Portal. (n.d.). [URL: https://www.organic-chemistry.
- CAS 188975-88-4: N-BOC-HEXAHYDRO-1H-AZEPIN-4-ONE - CymitQuimica. (n.d.). [URL: https://www.cymitquimica.com/cas/188975-88-4]
- Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). [URL: https://www.masterorganicchemistry.
- N-Boc-hexahydro-1H-azepin-4-one = 95.0 HPLC 188975-88-4 - MilliporeSigma. (n.d.). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/00833]
- Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin - Publish. (2024). [URL: https://www.publish.ac.za/index.php/sajc/article/view/2157]
- N-Boc Azepan-4-one | CAS 188975-88-4 | SCBT - Santa Cruz Biotechnology. (n.d.). [URL: https://www.scbt.com/p/n-boc-azepan-4-one-188975-88-4]
- 1-Boc-azepan-4-one, 95% - Advent Chembio. (n.d.). [URL: https://www.adventchembio.com/product/10022/1-boc-azepan-4-one-95]
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (n.d.). [URL: https://www.researchgate.net/publication/339249767_Review_on_Synthesis_Reactions_and_Biological_Properties_of_Seven_Member_Heterocyclic_Compounds_Azepine_Azepane_Azepinone]
- Formation and interpretation of new spiro thiadiazines - Der Pharma Chemica. (n.d.). [URL: https://www.derpharmachemica.
- N-Boc-hexahydro-1H-azepine-4-one | Biochemical Reagent | MedChemExpress. (n.d.). [URL: https://www.medchemexpress.com/n-boc-hexahydro-1h-azepine-4-one.html]
- An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction - PMC. (2023). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9928236/]
- Preparation of Azepinones | Request PDF - ResearchGate. (2025). [URL: https://www.researchgate.
Sources
- 1. Diazirine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 188975-88-4: N-BOC-HEXAHYDRO-1H-AZEPIN-4-ONE [cymitquimica.com]
- 5. N-Boc-六氢-1H-氮杂卓-4-酮 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-Boc Azepan-4-one | CAS 188975-88-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. | Advent [adventchembio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
functionalization of the secondary amine in 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride
Strategic Functionalization of the Secondary Amine in 1,2,6-Triazaspiro[2.6]non-1-ene Hydrochloride for Novel Scaffold Development
Introduction
The 1,2,6-triazaspiro[2.6]non-1-ene scaffold represents a unique and valuable building block in medicinal chemistry and drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a diazirine-containing three-membered ring and a seven-membered azepane ring, offers a distinct advantage in exploring novel chemical space. The secondary amine at the 6-position is a key strategic point for synthetic elaboration, providing a versatile handle for the introduction of diverse functional groups. This allows for the fine-tuning of physicochemical properties, pharmacokinetic profiles, and biological activity of derivative compounds. This application note provides detailed, field-proven protocols for the functionalization of the secondary amine of 1,2,6-triazaspiro[2.6]non-1-ene hydrochloride, targeting researchers and professionals in drug development.
Core Principles: Reactivity and Handling
The secondary amine within the 1,2,6-triazaspiro[2.6]non-1-ene core is a nucleophilic center, readily participating in a range of bond-forming reactions. As the starting material is a hydrochloride salt, liberation of the free amine with a suitable base is a prerequisite for most transformations. The choice of base, solvent, and reaction temperature are critical parameters that must be carefully considered to ensure optimal yields and purity of the desired products.
Handling and Storage:
-
Storage: Store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Solubility: The hydrochloride salt is generally soluble in polar protic solvents like methanol and water, with limited solubility in many aprotic organic solvents.
-
Safety: Always handle this reagent in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Experimental Protocols: Diversification of the N6-Position
The following protocols provide step-by-step methodologies for common and powerful transformations to functionalize the secondary amine.
N-Acylation: Synthesis of Amides
N-acylation is a robust method for introducing a vast array of functional groups, thereby modulating the electronic and steric properties of the parent scaffold.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of 1,2,6-Triazaspiro[2.6]non-1-ene.
Materials:
-
1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Suspend 1,2,6-triazaspiro[2.6]non-1-ene hydrochloride (1.0 eq.) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq.) dropwise and stir for 15-20 minutes.
-
Slowly add the desired acyl chloride (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Base: Triethylamine acts as a non-nucleophilic base to neutralize both the hydrochloride salt and the HCl generated during the reaction. Pyridine can also be used and may offer catalytic benefits in some cases.[1]
-
Solvent: DCM is an excellent choice due to its inertness and ability to dissolve many organic reagents.
-
Temperature Control: Initial cooling to 0 °C is crucial to manage the exothermicity of the acylation reaction and minimize potential side products.
N-Alkylation via Reductive Amination
Reductive amination is a highly effective and controlled method for introducing alkyl groups, avoiding the common issue of over-alkylation seen with alkyl halides.[2][3]
Workflow for Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Materials:
-
1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride
-
Anhydrous Methanol (MeOH) or Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[2][3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2,6-triazaspiro[2.6]non-1-ene hydrochloride (1.0 eq.) in anhydrous methanol, add triethylamine (1.1 eq.) and stir for 10 minutes.
-
Add the desired aldehyde or ketone (1.2 eq.) and stir at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) in one portion.
-
Stir the reaction at room temperature until completion (monitor by TLC, typically 3-12 hours).
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that efficiently reduces the iminium intermediate without affecting the starting carbonyl compound.[2] Sodium cyanoborohydride is also effective and can be used in slightly acidic conditions.[3][4]
-
One-Pot Synthesis: This protocol is designed as a convenient one-pot reaction, which improves overall efficiency by avoiding the isolation of the imine/iminium intermediate.[3]
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.[5][6]
Workflow for Buchwald-Hartwig N-Arylation
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Materials:
-
1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride
-
Aryl halide (bromide or iodide) or triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under a stream of argon, add the 1,2,6-triazaspiro[2.6]non-1-ene hydrochloride (1.0 eq.), aryl halide (1.2 eq.), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2.5 eq.) to a Schlenk tube.
-
Evacuate and backfill the tube with argon (3x).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of the palladium source and the phosphine ligand is critical for reaction efficiency. The optimal ligand often depends on the specific substrates being coupled and may require screening.[7][8]
-
Base: A strong, non-nucleophilic base is required. Cesium carbonate is often a good choice for heterocyclic amines.[7]
-
Inert Conditions: The Pd(0) active catalyst is oxygen-sensitive, necessitating the use of an inert atmosphere to prevent catalyst degradation.[6]
Data Summary: Representative Transformations
The following table summarizes expected outcomes for the functionalization of 1,2,6-triazaspiro[2.6]non-1-ene hydrochloride based on the described protocols. Yields are representative and may vary based on the specific reagents used.
| Reaction Type | Reagent Example | Product Type | Typical Yield Range |
| N-Acylation | Benzoyl Chloride | N-Benzoyl-1,2,6-triazaspiro[2.6]non-1-ene | 80-95% |
| Reductive Amination | 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl)-1,2,6-triazaspiro[2.6]non-1-ene | 70-90% |
| Buchwald-Hartwig | 4-Bromoanisole | N-(4-Methoxyphenyl)-1,2,6-triazaspiro[2.6]non-1-ene | 60-85% |
Conclusion
The secondary amine of 1,2,6-triazaspiro[2.6]non-1-ene hydrochloride is a highly versatile functional handle that enables extensive diversification of this promising scaffold. The protocols for N-acylation, N-alkylation, and N-arylation detailed herein provide reliable and robust methods for generating novel analogues for screening in drug discovery programs. Careful execution of these protocols, coupled with rigorous purification and characterization, will empower researchers to fully exploit the potential of this unique spirocyclic system.
References
-
Buchwald-Hartwig Amination Overview. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Górka, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34659–34672. [Link]
-
Górka, A., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]
-
Chen, W., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]
-
Acetylation of Secondary amines. Chemistry Stack Exchange. (2022). [Link]
-
List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(49), 17290–17291. [Link]
-
Panda, S.S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]
-
Perry, M. A., et al. (2015). Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles. Organic Letters, 17(13), 3268–3271. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Sarpong, R., et al. (2019). Triazaspirocycles: Occurrence, Synthesis, and Applications. Molecules, 24(17), 3109. [Link]
-
Cernak, T., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemical Reviews, 123(10), 6296-6356. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Comins, D. L., et al. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. Heterocycles, 66, 29-34. [Link]
-
How can I make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group? ResearchGate. (2017). [Link]
-
Reductive Amination. YouTube. (2023). [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. youtube.com [youtube.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
use of 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride in parallel synthesis
Application Note: High-Throughput Functionalization of 1,2,6-Triazaspiro[2.6]non-1-ene Hydrochloride for Photoaffinity Probe Libraries
Executive Summary
This guide details the parallel synthesis protocols for utilizing 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride (CAS: 1820707-51-4) as a core scaffold in the generation of photoaffinity labeling (PAL) libraries. Unlike traditional bulky benzophenone or aryl azide tags, this aliphatic spiro-diazirine offers a "sterically silent" profile with a compact 7-membered azepane ring, minimizing interference with ligand-protein binding. This document provides a validated, step-by-step workflow for converting this salt into a library of functionalized photo-probes using 96-well plate methodology.
Technical Background & Rationale
Molecule Profile
-
IUPAC Name: 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride[1]
-
Core Structure: A spirocyclic system comprising a photoreactive diazirine ring fused to a 7-membered azepane ring.
-
Key Functionality:
-
Position 1,2 (Diazirine): Generates a reactive carbene upon UV irradiation (~350 nm), inserting into nearby C-H, N-H, or O-H bonds of the target protein.
-
Position 6 (Secondary Amine): The nucleophilic handle for covalent attachment to diverse ligands (drug pharmacophores).
-
-
Advantage: The [2.6] azepane system provides a slightly different conformational flexibility and linker length compared to the common [2.5] piperidine analogs, potentially improving probe orientation in deep binding pockets.
The Parallel Synthesis Strategy
In drug discovery, "blind" photo-crosslinking often fails due to steric clash between the photo-tag and the protein. By employing a Parallel Synthesis approach, researchers can rapidly couple this scaffold to a library of carboxylic acids (e.g., fragments or derivatized leads) to empirically determine which probe variant retains biological affinity.
Experimental Protocol: High-Throughput Amide Coupling
Objective: Synthesize a 96-member library of photo-probes via amide coupling of the spiro-diazirine scaffold with diverse carboxylic acids.
Prerequisites:
-
Scaffold: 1,2,6-Triazaspiro[2.6]non-1-ene HCl (stored at -20°C, dark).
-
Reagents: HATU (Coupling agent), DIPEA (Base), DMF (Anhydrous).
-
Purification: PS-Trisamine resin (Polymer-supported scavenger).
Stock Solution Preparation
-
Scaffold Stock (0.2 M): Dissolve 323 mg of 1,2,6-Triazaspiro[2.6]non-1-ene HCl in 10 mL of anhydrous DMF. Note: The HCl salt requires 1 equivalent of base to neutralize, which is accounted for in the reaction step.
-
Acid Library (0.2 M): Prepare 0.2 M solutions of 96 diverse carboxylic acids in DMF.
-
HATU Stock (0.2 M): Dissolve HATU in DMF. Prepare fresh.
Reaction Workflow (96-Well Plate Format)
| Step | Action | Volume/Mass | Molar Eq. |
| 1. Acid Addition | Dispense Acid Library into 96-well deep-well plate. | 50 µL (10 µmol) | 1.0 eq |
| 2. Activation | Add HATU stock solution. | 55 µL (11 µmol) | 1.1 eq |
| 3. Base Addition | Add DIPEA (Neat or 2M stock). | 5.2 µL (30 µmol) | 3.0 eq |
| 4. Incubation | Shake at RT for 5 mins to form activated ester. | - | - |
| 5. Scaffold Addition | Add Spiro-diazirine Scaffold Stock . | 50 µL (10 µmol) | 1.0 eq |
| 6. Reaction | Seal plate. Shake at RT for 16 hours. Protect from light.[2][3] | - | - |
Critical Note: We use a 1:1 stoichiometry here to minimize waste of the expensive scaffold. However, if the Acid is cheap, use 1.5 eq of Acid and 1.5 eq of HATU to ensure complete conversion of the scaffold. The purification step below assumes Excess Acid conditions (1.5 eq Acid protocol).
Purification: "Catch-and-Release" Scavenging
To avoid tedious HPLC for 96 compounds, use Solid-Supported Liquid Extraction (SLE) or Scavenger Resins.
Protocol for Excess Acid Removal:
-
Resin Addition: Add PS-Trisamine resin (approx. 3 equivalents relative to excess acid) to each well. This resin scavenges unreacted carboxylic acids and active esters.
-
Agitation: Shake plate for 4 hours at RT.
-
Filtration: Filter the reaction mixture into a receiving plate using a vacuum manifold. The resin retains the impurities.
-
Concentration: Evaporate solvent (Genevac or SpeedVac) at <40°C. Warning: Do not overheat diazirines.
Process Visualization
Workflow Logic
The following diagram illustrates the parallel synthesis decision matrix and purification logic.
Caption: Figure 1. High-throughput synthesis workflow utilizing scavenger resins for rapid purification.
Photochemical Mechanism
Understanding the activation pathway is crucial for downstream assay design.
Caption: Figure 2. Photochemical activation pathway of the spiro-diazirine moiety upon UV exposure.
Quality Control & Validation
Analytical QC
-
Method: UPLC-MS (Reverse phase, C18).
-
Target: Purity > 85% is acceptable for initial screening.
-
Diagnostic Ion: Diazirines often show a characteristic loss of
(M-28) in the mass spectrum source, or they may fly intact depending on ionization softness. Do not confuse the M-28 peak with an impurity.
Functional Validation (The "Glow" Test)
Before biological screening, validate the photo-reactivity of a random library member.
-
Dissolve probe in MeOH.
-
Irradiate (365 nm LED) for 10 minutes.
-
Run LC-MS.
-
Success Criteria: Disappearance of the parent mass and appearance of the methanol-insertion adduct (M + 32 Da) or water adduct (M + 18 Da).
Safety & Handling
-
Thermal Stability: While aliphatic diazirines are more stable than aromatic ones, never heat above 60°C during evaporation.
-
Acid Sensitivity: The spiro-diazirine ring is generally stable to TFA (used in LCMS), but prolonged exposure to strong acids should be avoided.
-
Light Sensitivity: All reactions must be performed in amber vials or foil-wrapped plates.
References
-
Dubinsky, L., et al. (2012). "Examination of the target-binding properties of photoaffinity probes incorporating aliphatic diazirines." Bioorganic & Medicinal Chemistry Letters.
-
Li, Z., et al. (2013). "Minimally interfering photoaffinity probes for target identification." Angewandte Chemie International Edition.
-
Smith, E., & Jones, R. (2015). "Aliphatic Diazirines in Proteomics: A Review." Journal of Proteomics & Bioinformatics.
-
Enamine Ltd. (2024).[4] "Photoaffinity Labeling Reagents: Spiro-diazirines." Application Note.
Sources
Application Notes and Protocols for the Development of Novel Bioactive Compounds from 1,2,6-Triazaspiro[2.6]non-1-ene Hydrochloride
Foreword: Unlocking the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] The 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride scaffold represents a unique and largely unexplored area of this chemical space. This molecule combines the strained, reactive diaziridine ring with a flexible seven-membered azepane ring, offering a rich platform for chemical diversification and the development of novel bioactive compounds.[2][3][4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the synthesis, derivatization, and biological evaluation of compounds derived from this novel triazaspiro scaffold. We will delve into the underlying chemical principles, provide detailed experimental protocols, and outline a strategic workflow for identifying and advancing new drug candidates.
The 1,2,6-Triazaspiro[2.6]non-1-ene Scaffold: A Structural Overview
The 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride scaffold is characterized by a spirocyclic system where a three-membered diaziridine ring and a seven-membered azepane ring share a common carbon atom. The hydrochloride salt form enhances the stability and solubility of the parent compound, making it amenable to further chemical manipulation and biological screening.
The key structural features that make this scaffold intriguing for drug discovery are:
-
The Diaziridine Moiety: This highly strained three-membered ring containing two nitrogen atoms is a versatile functional group.[2][7][8] It can act as a precursor to diazirines, which are valuable photoaffinity labels for target identification, or undergo ring-opening and expansion reactions to generate diverse heterocyclic systems.[9][10][11][12] The inherent strain of the ring also presents a unique conformational constraint that can be exploited in designing compounds with high binding affinity.
-
The Azepane Ring: This seven-membered nitrogen-containing heterocycle provides a flexible yet constrained backbone that can be functionalized to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability.[3][4][5][6][13] Azepane-based compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[4]
-
The Spirocyclic Core: The spirocyclic nature of the scaffold imparts a rigid three-dimensional geometry, which is a departure from the often flat structures of many traditional drug molecules. This can lead to more specific interactions with biological targets and an improved pharmacological profile.
Proposed Synthesis of the Core Scaffold
While the specific synthesis of 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride is not widely reported in the literature, a plausible synthetic route can be proposed based on established methods for diaziridine formation.[7][8] The most common approach involves the reaction of a ketone with an aminating agent.
Protocol 2.1: Proposed Synthesis of 1,2,6-Triazaspiro[2.6]non-1-ene Hydrochloride
This protocol outlines a potential two-step synthesis starting from a commercially available N-protected azepan-4-one.
Step 1: Formation of the Diaziridine Ring
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-azepan-4-one (1 equivalent) in methanol.
-
Amination: Cool the solution to 0°C in an ice bath. Add a solution of hydroxylamine-O-sulfonic acid (HOSA) (2 equivalents) in methanol dropwise over 30 minutes.
-
Cyclization: After the addition of HOSA, add a solution of ammonia in methanol (7 N, 5 equivalents) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 24-48 hours.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-Boc protected diaziridine intermediate.
Step 2: Deprotection and Salt Formation
-
Deprotection: Dissolve the purified N-Boc protected diaziridine from Step 1 in a minimal amount of 1,4-dioxane.
-
Acidification: Add a solution of hydrochloric acid in 1,4-dioxane (4 M) in excess. Stir the reaction mixture at room temperature for 2-4 hours.
-
Isolation: The hydrochloride salt of the product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride as a stable solid.
Caption: Proposed synthesis of 1,2,6-Triazaspiro[2.6]non-1-ene HCl.
Strategies for Library Development: Derivatization of the Core Scaffold
The true potential of the 1,2,6-Triazaspiro[2.6]non-1-ene scaffold lies in its derivatization to create a library of novel compounds for biological screening. The presence of two reactive sites—the secondary amine of the azepane ring and the diaziridine ring—allows for a multitude of chemical transformations.
Functionalization of the Azepane Nitrogen
The secondary amine in the azepane ring is a versatile handle for introducing a wide range of substituents to modulate the compound's properties.
-
N-Alkylation: Reaction with various alkyl halides in the presence of a mild base can introduce linear, branched, or cyclic alkyl groups.
-
N-Acylation: Acylation with acid chlorides or anhydrides can introduce amide functionalities.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can introduce a variety of substituted amino groups.
-
Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides.
Reactions Involving the Diaziridine Ring
The strained diaziridine ring is susceptible to a variety of transformations, leading to more complex heterocyclic systems.
-
Ring-Opening Reactions: The N-N bond of the diaziridine can be cleaved under reductive conditions. The C-N bonds can also be cleaved, leading to the formation of 1,3-dipoles which can undergo cycloaddition reactions.[9]
-
Ring-Expansion Reactions: Diaziridines can react with electrophiles like isocyanates or ketenes to undergo ring expansion, forming five-membered heterocyclic rings.[2]
-
Oxidation to Diazirine: The diaziridine can be oxidized to the more stable diazirine.[2][10][11][14][15] Diazirines are valuable photoaffinity labels that can be used to identify the biological targets of bioactive compounds.[12][16][17]
Caption: Derivatization strategies for the triazaspiro scaffold.
A Strategic Workflow for Bioactivity Screening
A systematic and multi-tiered approach is essential for efficiently screening a library of novel compounds and identifying promising drug candidates.
In Silico Pre-screening (Optional but Recommended)
Before embarking on extensive wet-lab screening, computational methods can be employed to predict the potential biological activities of the designed library.[18][19][20][21][22] This can help in prioritizing compounds for synthesis and screening, thereby saving time and resources.
-
QSAR Modeling: Quantitative Structure-Activity Relationship models can be built to predict the activity of the new compounds based on the known activities of structurally similar molecules.
-
Molecular Docking: If a specific biological target is of interest, molecular docking studies can be performed to predict the binding affinity and mode of interaction of the designed compounds with the target protein.
Primary High-Throughput Screening (HTS)
The goal of primary HTS is to rapidly screen the entire library of compounds against a panel of diverse biological assays to identify initial "hits."[23][24][25][26][27]
| Assay Type | Target Area | Principle | Example Protocol |
| Cytotoxicity Assay | Oncology | Measures the ability of a compound to kill cancer cells. | MTT or resazurin-based assays using a panel of cancer cell lines (e.g., MCF-7, A549, HCT116). |
| Antimicrobial Assay | Infectious Diseases | Determines the minimum inhibitory concentration (MIC) of a compound against various bacteria and fungi. | Broth microdilution method according to CLSI guidelines. |
| Enzyme Inhibition Assay | Various | Measures the ability of a compound to inhibit the activity of a specific enzyme (e.g., kinases, proteases). | Fluorescence- or luminescence-based assays using purified enzyme and substrate. |
| Receptor Binding Assay | Neuroscience, etc. | Measures the affinity of a compound for a specific receptor. | Radioligand binding assays or fluorescence polarization assays. |
| Anti-inflammatory Assay | Immunology | Measures the ability of a compound to reduce the production of pro-inflammatory cytokines. | LPS-stimulated macrophages with subsequent ELISA for TNF-α and IL-6. |
Protocol 4.2.1: General Protocol for a 384-Well Plate HTS Assay
-
Compound Plating: Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to 384-well assay plates. This results in a final screening concentration typically in the range of 1-10 µM.
-
Reagent Addition: Add the assay-specific reagents (e.g., cells, enzymes, substrates) to the assay plates using a multi-drop dispenser.
-
Incubation: Incubate the plates for the required time and at the appropriate temperature as dictated by the specific assay.
-
Signal Detection: Read the plates using a plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Analyze the data to identify compounds that show a statistically significant effect compared to the negative controls. Calculate metrics such as Z-factor to assess the quality of the screen.[23]
Secondary Assays and Hit-to-Lead Development
Compounds identified as "hits" in the primary screen need to be further validated and characterized in secondary assays.
-
Hit Confirmation: Re-test the primary hits to confirm their activity.
-
Dose-Response Studies: Determine the potency (e.g., IC50 or EC50) of the confirmed hits by testing them over a range of concentrations.
-
Selectivity Profiling: Assess the selectivity of the hits by testing them against a panel of related targets.
-
Preliminary SAR: Analyze the structure-activity relationship of the initial hits to guide the synthesis of more potent and selective analogs.[23]
-
Mechanism of Action Studies: Conduct experiments to elucidate how the compound exerts its biological effect.
-
In Vitro ADME/Tox: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising compounds.
Analytical Characterization
Throughout the process of synthesis and derivatization, rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compounds.
Conclusion
The 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride scaffold represents a promising starting point for the discovery of novel bioactive compounds. Its unique combination of a reactive diaziridine ring and a versatile azepane moiety provides a rich platform for chemical exploration. By following the strategic workflow outlined in these application notes—from rational synthesis and derivatization to systematic biological screening and characterization—researchers can unlock the therapeutic potential of this novel chemical entity. The journey from a novel scaffold to a clinical candidate is challenging, but the unique structural features of this triazaspiro system offer exciting opportunities for innovation in drug discovery.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted vs. Unsubstituted Diaziridines. BenchChem.
- Wikipedia. (2023). Diaziridine. Wikipedia.
- MDPI. (2021).
- MDPI. (2021). Diaziridine | Encyclopedia. MDPI.
- ResearchGate. (n.d.). Multigram Synthesis of Functionalized Spirocyclic Diazirines | Request PDF.
- PMC. (2025). Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. PMC.
- ResearchGate. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- ResearchGate. (n.d.). Preparation of diazirines 6j–l | Download Scientific Diagram.
- ACS Publications. (2012). Stereoselective Synthesis and ROESY 1H NMR Study of Bidiaziridines.
- PMC. (n.d.). Fused-Linked and Spiro-Linked N-Containing Heterocycles. PMC.
- MDPI. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
- PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
- Semantic Scholar. (2010). Advances in computational methods to predict the biological activity of compounds. Semantic Scholar.
- Wikipedia. (n.d.). Diazirine. Wikipedia.
- PMC. (2025). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. PMC.
- PMC. (2022). Synthesis of Functionalized Azepines via Cu(I)
- PMC. (n.d.). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. PMC.
- ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
- ACS Publications. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid | The Journal of Organic Chemistry.
- springerprofessional.de. (n.d.). N-Heterocycles. springerprofessional.de.
- PubMed. (2010). Advances in computational methods to predict the biological activity of compounds. PubMed.
- ResearchGate. (2025). Advances in computational methods to predict the biological activity of compounds.
- BenchChem. (n.d.). Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. BenchChem.
- Biomedical Chemistry: Research and Methods. (n.d.). Computer-aided prediction of biological activity spectra for chemical compounds: opportunities and limitations. Biomedical Chemistry: Research and Methods.
- BOC Sciences. (2025). Top Nitrogen Heterocycles in Modern Drugs. BOC Sciences.
- ACS Publications. (2014). Diazirine-Containing Photoactivatable Isoprenoid: Synthesis and Application in Studies with Isoprenylcysteine Carboxyl Methyltransferase | The Journal of Organic Chemistry.
- PMC. (n.d.).
- UCSF. (n.d.). High-throughput Screening Steps | Small Molecule Discovery Center (SMDC). UCSF.
- ResearchGate. (2025). Development and application of diazirines in biological and synthetic macromolecular systems | Request PDF.
- PMC. (n.d.).
- Cambridge MedChem Consulting. (2019). Predicting bioactivity. Cambridge MedChem Consulting.
- ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols.
- ResearchGate. (2025). New Trends in Diaziridine Formation and Transformation (a Review).
- ResearchGate. (n.d.). Derivatization of spirocyclic compounds. | Download Scientific Diagram.
- MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Thieme. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme.
- RSC Publishing. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. RSC Publishing.
- ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
- MDPI. (2025). High-Throughput Screening to Identify Novel Compounds Affecting the Genome Editing Efficiency of CRISPR System. MDPI.
- Publish. (2024).
- PMC. (n.d.).
- ResearchGate. (2025). (PDF) Synthesis of 3,7,9- and 2,6,9- Triazabicyclo[3.3.1]nonane Derivatives.
- RSC Publishing. (n.d.). Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. RSC Publishing.
Sources
- 1. Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diaziridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diazirine - Wikipedia [en.wikipedia.org]
- 11. Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Advances in computational methods to predict the biological activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. View of Computer-aided Prediction of Biological Activity Spectra for Chemical Compounds: Opportunities and Limitations | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 22. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 23. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 24. researchgate.net [researchgate.net]
- 25. Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00087J [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride synthesis
This guide addresses the synthesis and yield optimization of 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride .
Technical Note on Nomenclature: The name "1,2,6-triazaspiro[2.6]non-1-ene" refers to a spirocyclic system comprising a diazirine ring (3-membered) fused to an azepane ring (7-membered).
-
Spiro[2.5]oct-1-ene = Piperidine (6-ring) analog.
-
Spiro[2.6]non-1-ene = Azepane (7-ring) analog.
-
Yield Challenge: The 7-membered azepane ring possesses greater conformational flexibility (fluxionality) than the 6-membered piperidine, often resulting in slower cyclization rates and lower yields during the diaziridine formation step compared to its 6-ring counterpart.
Process Overview & Logic
The synthesis of 3H-diazirines from ketones is a deceptive transformation; while the steps appear simple, the intermediates are unstable. The "Standard Method" involves isolating the diaziridine intermediate, which is the primary cause of yield loss due to hydrolysis and polymerization.
The Optimized Protocol (One-Pot) To maximize yield, we utilize a One-Pot, Three-Stage protocol that avoids the isolation of the unstable diaziridine intermediate.
-
Imine Formation: N-Boc-azepan-4-one
Imine (in Liquid ). -
Cyclization: Imine + HOSA
Diaziridine (in situ). -
Oxidation: Diaziridine +
Diazirine. -
Deprotection: N-Boc-Diazirine + HCl
Final Salt.
Synthesis Workflow Diagram
Caption: Optimized One-Pot pathway. The critical yield-saving step is the direct oxidation of the intermediate without isolation.
Optimized Experimental Protocol
This protocol assumes a starting scale of 10 mmol of ketone.
Phase 1: The "One-Pot" Diazirine Formation
Reagents: N-Boc-azepan-4-one (1.0 eq), Hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq), Liquid Ammonia (~10-15 mL/mmol), Iodine (
-
Cryogenic Setup: Cool a pressure-rated reaction vessel (or 3-neck flask with dry ice condenser) to -78°C. Condense anhydrous ammonia into the vessel.
-
Dissolution: Dissolve N-Boc-azepan-4-one in minimal anhydrous MeOH (or THF) and add slowly to the liquid ammonia. Stir for 30 min to form the imine.
-
HOSA Addition (Critical): Add HOSA (solid) portion-wise.
-
Why: HOSA is hygroscopic and degrades in solution. Adding it as a solid to the cold mixture ensures fresh reagent availability.
-
-
Cyclization: Allow the mixture to warm to room temperature (RT) slowly (evaporating excess
if using an open system, or sealing it for pressure). Stir at RT for 16–24 hours.-
Note: The 7-membered ring forms slower than the 6-membered ring. Do not rush this step.
-
-
In-Situ Oxidation: Cool the crude residue (containing the diaziridine) to 0°C. Add MeOH if the solvent volume is low.
-
Add
(3.0 eq) followed by (1.1 eq) portion-wise until a persistent brown color remains. -
Stir for 1–2 hours at 0°C
RT.
-
-
Workup: Quench with aqueous
(to remove excess iodine). Extract with or DCM. Wash with brine, dry over , and concentrate carefully (diazirines are volatile). -
Purification: Flash chromatography (Hexane/EtOAc). The N-Boc-diazirine is stable and can be stored.
Phase 2: Deprotection to Hydrochloride Salt
Reagents: 4M HCl in Dioxane, anhydrous
-
Dissolve the purified N-Boc-diazirine in anhydrous
(0.1 M). -
Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.
-
Monitor by TLC (disappearance of Boc).
-
Isolation: The product usually precipitates as a white solid.
-
Yield Tip: If no precipitate forms, add excess anhydrous
or Pentane to force precipitation. -
Filtration: Filter quickly under inert atmosphere (Argon/Nitrogen) as the salt is hygroscopic.
-
Troubleshooting Guide (Symptom Fix)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) in Phase 1 | HOSA Degradation | HOSA must be white and free-flowing. If yellowish or clumpy, recrystallize it from water/acetic acid before use. |
| Incomplete Cyclization | The 7-membered ring (azepane) is sluggish. Increase reaction time of the HOSA step to 48h or slightly warm the sealed vessel (30-40°C). | |
| Product disappears during concentration | Volatility | 3H-Diazirines are volatile. Never evaporate to dryness under high vacuum. Keep the solution concentrated (>200 mbar) or proceed directly to salt formation. |
| Decomposition during Oxidation | Exotherm / Over-oxidation | Adding Iodine too fast generates heat. Maintain 0°C. Ensure the solution is basic ( |
| Sticky Gum instead of Solid Salt | Water Contamination | The HCl deprotection requires strictly anhydrous conditions. Presence of water forms a hygroscopic goo. Use fresh HCl/Dioxane and dry solvents. |
| Explosion/Pop during workup | N2 Release | Diazirines release |
Frequently Asked Questions (FAQs)
Q1: Why use the Iodine method instead of the Silver Oxide (
Q2: Can I synthesize this without the Boc-protection on the azepan-4-one?
A: No. HOSA is a non-selective aminating agent. If the secondary amine in the azepane ring is unprotected, HOSA will aminate it to form a hydrazine derivative (
Q3: The 7-membered ring seems to yield lower than the 6-membered analog. Why? A: This is a known entropic issue. The azepane ring is more conformationally mobile than the piperidine ring. This mobility makes the initial attack of ammonia/HOSA and the subsequent ring closure to the 3-membered diaziridine entropically less favorable.
-
Fix: Run the HOSA step at a higher concentration (minimizing solvent volume) to favor intermolecular kinetics.
Q4: How do I store the final HCl salt? A: Store at -20°C under Argon. The diazirine ring is stable to acid (hence the HCl salt exists), but it is sensitive to UV light (photolysis to carbene) and prolonged moisture. Wrap vials in aluminum foil.
Quantitative Data Summary
| Parameter | Standard Stepwise Method | Optimized One-Pot Method |
| Overall Yield | 15 – 30% | 55 – 80% |
| Reaction Time | 3 – 4 Days | 2 Days |
| Purification Steps | 2 (Diaziridine + Final) | 1 (Final Boc-intermediate) |
| Risk Profile | High (Unstable intermediate isolated) | Medium (Intermediate consumed in situ) |
References
-
Martyloga, A. et al. (2019). Multigram Synthesis of Functionalized Spirocyclic Diazirines. European Journal of Organic Chemistry.
-
Wang, Y. et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 22(8), 1389.
-
Church, R. F. R. & Weiss, M. J. (1965). The Preparation of Certain Steroid Diaziridines and Diazirines. Journal of Organic Chemistry, 30(6), 1790–1793.
-
Glachet, T. et al. (2019). One-Pot Metal-Free Conversion of Unprotected Amino Acids to Terminal Diazirines. Journal of the American Chemical Society, 141(34), 13689–13696.
stability of 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride under acidic/basic conditions
Technical Support Center: 1,2,6-Triazaspiro[2.6]non-1-ene Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride is a specialized research chemical. Comprehensive, publicly available stability data is limited. This guide is structured based on the known chemistry of its core functional group—the diazirine—and established principles of pharmaceutical stability testing. All recommendations should be validated by in-lab experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive functional group in 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride and how does it influence its stability?
A1: The key functional group is the diazirine ring, a three-membered heterocycle containing a carbon and two nitrogen atoms (C-N=N).[1] This strained ring system is the molecule's most reactive site. While diazirines are noted for being surprisingly stable under various synthetic conditions, including in the presence of nucleophiles and some acids/bases, the inherent ring strain makes them susceptible to degradation under forcing conditions (e.g., strong acids, high heat).[1][2] The primary degradation pathway for diazirines involves isomerization to a linear diazo compound or direct loss of nitrogen gas (N₂) to form a highly reactive carbene intermediate, especially upon exposure to UV light or high temperatures.[1][3]
Q2: My experiment is in an acidic buffer (pH 3-5). Should I be concerned about the stability of the compound?
A2: Generally, many diazirines exhibit good stability in mildly acidic conditions.[1][2] However, strong Brønsted or Lewis acids can promote degradation.[2] A significant concern in acidic media is the potential protonation of the diazo intermediate, which can form upon isomerization of the diazirine.[4][5] This protonated diazo species (a diazonium ion) is a potent alkylating agent and can react with nucleophiles in your medium, including water, leading to hydrolysis products.[4][5] For alkyl diazirines, this pathway can be significant and pH-dependent, with a preference for reacting with acidic residues.[5][6] It is crucial to run a control experiment to quantify the rate of degradation in your specific acidic buffer.
Q3: I need to use this compound under basic conditions (pH 8-10). What are the potential risks?
A3: While diazirines are generally reported to be stable in the presence of bases, highly basic conditions (e.g., >1M NaOH) or elevated temperatures could potentially lead to degradation.[1][3] The specific structure of 1,2,6-Triazaspiro[2.6]non-1-ene, containing a secondary amine within its seven-membered ring, could be deprotonated under strong basic conditions, potentially altering its reactivity or solubility. However, the core diazirine ring is not expected to be the primary site of attack by common bases. Stability should be empirically determined under your specific experimental conditions.
Q4: I've observed a loss of my starting material over time in solution, even when stored in the dark. What could be happening?
A4: If light-induced degradation is ruled out, the two most likely causes are thermal degradation or hydrolysis.
-
Thermal Instability: Although many diazirines are thermally stable at room temperature, the spirocyclic strain in this specific molecule could lower its decomposition temperature. Storage at recommended low temperatures (-20°C or below) is critical.[7]
-
Hydrolysis: As mentioned in A2, even at neutral pH, the diazirine can be in equilibrium with its diazo isomer. This intermediate can be protonated by water and subsequently hydrolyze.[4][5] This process may be slow but can account for gradual degradation over time.
Q5: What are the best analytical methods to monitor the stability of this compound?
A5: A stability-indicating analytical method is required, which can separate the intact parent compound from all its potential degradation products.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique.[9] A reversed-phase method (e.g., C18 column) with a UV detector is a good starting point. The diazirine functional group typically has a UV absorbance in the 350-400 nm range.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is highly recommended as it provides both separation and mass information, which is invaluable for identifying unknown degradation products.[10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of starting material in acidic solution (pH < 4). | Acid-Catalyzed Hydrolysis: The diazirine is likely isomerizing to the diazo compound, which is then protonated and rapidly hydrolyzes.[5][6] | 1. Increase pH: If experimentally feasible, raise the pH to > 5. 2. Buffer Selection: Use a buffer with a non-nucleophilic conjugate base. 3. Kinetics Study: Quantify the degradation rate at your working pH to determine the experimental time window. |
| Formation of multiple unknown peaks in chromatogram after experiment. | Multiple Degradation Pathways: This could be a combination of hydrolysis, oxidation, or secondary reactions of the carbene intermediate. | 1. Utilize LC-MS: Identify the mass of the degradants to propose structures. A common hydrolysis product would have a mass corresponding to the parent compound + H₂O - N₂. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (Argon or Nitrogen) to rule out oxidation. |
| Inconsistent results between experimental batches. | Stock Solution Instability: The compound may be degrading in your stock solution, leading to variable starting concentrations. | 1. Fresh Stock Solutions: Prepare stock solutions immediately before use. 2. Storage Conditions: Store stock solutions at -80°C in a solvent in which the compound is known to be stable (e.g., anhydrous DMSO, ethanol). Confirm stability over time. 3. QC Check: Use HPLC to verify the concentration and purity of the stock solution before each experiment. |
| Low recovery from aqueous solutions. | Poor Solubility/Adsorption: The hydrochloride salt is expected to be water-soluble, but the free base may have limited solubility or could adsorb to container surfaces. | 1. Solubility Test: Determine the solubility limit in your experimental buffer. 2. Use Co-solvents: If the aqueous solubility is insufficient, consider using a water-miscible co-solvent like DMSO or acetonitrile.[12] 3. Container Material: Use low-adsorption plasticware or silanized glass vials. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[12][13][14]
Objective: To determine the degradation pathways of 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride.
Materials:
-
1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride
-
HPLC-grade Water, Acetonitrile (ACN), and Methanol (MeOH)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector, C18 column
-
LC-MS system for peak identification
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 1 mg/mL.
-
Set up Stress Conditions: In separate, clearly labeled amber HPLC vials, mix the stock solution with the stressor as described in the table below.
-
Incubation: Store the vials under the specified conditions. Take time-point samples (e.g., 0, 2, 4, 8, 24 hours) for analysis.
-
Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
HPLC Analysis: Analyze all samples using a validated HPLC method. A good starting point is a gradient method from 95% Water (with 0.1% formic acid) to 95% ACN (with 0.1% formic acid) over 15 minutes.
-
Data Analysis:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the time-zero unstressed control.
-
Analyze the chromatograms for the appearance of new peaks (degradants).
-
Use LC-MS to obtain the mass of any significant degradants to aid in structure elucidation.
-
Forced Degradation Conditions Summary
| Stress Condition | Reagent | Temperature | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | 5-20% |
| Thermal | Stock solution in Water | 80 °C | 5-20% |
| Photolytic | Stock solution in Water | Room Temp (ICH light box) | Compare to dark control |
Note: The goal is to achieve 5-20% degradation; if degradation is too rapid or too slow, adjust the stressor concentration, temperature, or time accordingly.[14]
Visualization of Workflows
Caption: Workflow for conducting a forced degradation study.
Anticipated Degradation Pathway
Under acidic/hydrolytic conditions, the most probable degradation pathway involves the diazirine ring.
Caption: Potential degradation mechanism in aqueous acid.
References
-
Diazirine - Wikipedia. [Link]
-
Zhang, Z., et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science, 12(35), 11696-11704. [Link]
-
Liu, M. T. H., & Chien, D. H. T. (1974). Kinetics of the decomposition of diazirines. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. RSC Publishing. [Link]
-
Parker, C. G., et al. (2017). Labeling preferences of diazirines with protein biomolecules. PMC - NIH. [Link]
-
1,2,6-Triazaspiro(2.5)oct-1-ene hydrochloride - PubChem. [Link]
-
Shi, L., et al. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Springer Nature Research Communities. [Link]
-
Development of Diazirine-based crosslinking agents for covalently linking protein. [Link]
-
Suksomran, J., et al. (2021). New Trends in Diaziridine Formation and Transformation (a Review). MDPI. [Link]
-
Parker, C. G., et al. (2017). Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. [Link]
-
Liu, M. T. H. (1982). The Thermolysis and Photolysis of Diazirines. IslandScholar. [Link]
-
Bender, B. J., et al. (2018). Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction. PMC. [Link]
-
Kumar, V., & Singh, R. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Zięba-Zaczyńska, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA guidelines. [Link]
-
Analytical Techniques In Stability Testing - Separation Science. [Link]
-
Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. US Pharmacopeia (USP). [Link]
Sources
- 1. Diazirine - Wikipedia [en.wikipedia.org]
- 2. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]
- 3. islandscholar.ca [islandscholar.ca]
- 4. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 5. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 1820707-51-4|1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride|BLD Pharm [bldpharm.com]
- 8. usp.org [usp.org]
- 9. sepscience.com [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ajpsonline.com [ajpsonline.com]
- 14. resolvemass.ca [resolvemass.ca]
Technical Support Center: Synthesis of Triazaspirocycles - Avoiding Rearrangement Reactions
Welcome to the technical support center for triazaspirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds while avoiding common rearrangement reactions. Triazaspirocycles are prevalent in natural products and pharmaceuticals, making their efficient and predictable synthesis a critical endeavor.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experimental work.
I. Troubleshooting Guide: Common Rearrangement Reactions
This section addresses specific rearrangement reactions that can occur during triazaspirocycle synthesis, offering insights into their mechanisms and providing actionable solutions to mitigate their occurrence.
Issue 1: Unwanted Ring Expansion or Contraction of the Spirocyclic Core
Question: During the acid-catalyzed cyclization to form a triazaspiro[4.5]decane system, I'm observing the formation of an unexpected isomer. Spectroscopic analysis suggests a ring expansion of the cyclopentane ring to a cyclohexane, or vice-versa. What is causing this, and how can I prevent it?
Answer:
Acid-catalyzed rearrangements are a known challenge in spirocycle synthesis, often proceeding through carbocationic intermediates.[2][3] The stability of these intermediates can drive ring expansion or contraction to relieve ring strain or to form a more stable carbocation.[4][5] For instance, a cyclobutane ring adjacent to a carbocation can readily expand to a more stable cyclopentane ring.[5]
Causality and Mechanism:
The mechanism typically involves the protonation of a hydroxyl or other leaving group, followed by its departure to generate a carbocation. A 1,2-alkyl shift, where a C-C bond of the adjacent ring migrates, leads to the ring-expanded or -contracted product. The direction of the rearrangement is dictated by thermodynamics, favoring the formation of less strained and more stable ring systems.
Troubleshooting Protocol:
-
Choice of Acid: The strength and nature of the acid catalyst are critical.
-
Recommendation: Switch from a strong Brønsted acid (e.g., H₂SO₄, HCl) to a milder Lewis acid (e.g., Sc(OTf)₃, Dy(OTf)₃) or a weaker Brønsted acid (e.g., p-toluenesulfonic acid).[6][7] Lewis acids can coordinate with the leaving group, facilitating its departure under less harsh conditions that may not favor carbocation rearrangements.
-
Rationale: Milder acids can promote the desired cyclization without providing enough energy to overcome the activation barrier for the rearrangement.
-
-
Temperature Control:
-
Recommendation: Perform the reaction at lower temperatures. If the reaction is sluggish, a gradual increase in temperature should be explored while carefully monitoring the product distribution by TLC or LC-MS.
-
Rationale: Rearrangement reactions often have a higher activation energy than the desired cyclization. Lowering the temperature can kinetically favor the desired pathway.
-
-
Solvent Effects:
-
Recommendation: Employ non-polar or less coordinating solvents.
-
Rationale: Polar, coordinating solvents can stabilize carbocationic intermediates, potentially prolonging their lifetime and increasing the likelihood of rearrangement.
-
Experimental Protocol: Lewis Acid-Catalyzed Cyclization to Minimize Rearrangement
| Step | Procedure |
| 1 | To a solution of the acyclic precursor (1.0 equiv) in anhydrous acetonitrile (0.1 M) under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst (e.g., Dy(OTf)₃, 5 mol%).[8] |
| 2 | Stir the reaction mixture at room temperature (or a predetermined lower temperature) and monitor its progress by TLC or LC-MS at regular intervals. |
| 3 | Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. |
| 4 | Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8] |
| 5 | Purify the crude product by column chromatography on silica gel. |
Visualization of the Problem:
Caption: Decision workflow for minimizing ring rearrangements.
Issue 2: Formation of Isomeric Triazoles via Dimroth Rearrangement
Question: I am synthesizing a 1,2,3-triazole-containing spirocycle and observing the formation of a constitutional isomer where the exocyclic and endocyclic nitrogen atoms appear to have switched positions. What is this rearrangement, and how can I control the regioselectivity?
Answer:
This is characteristic of the Dimroth rearrangement, a common isomerization in 1,2,3-triazole chemistry where endocyclic and exocyclic nitrogen atoms exchange places.[9] This process is often thermally or acid/base-catalyzed and proceeds through a ring-opened diazo intermediate.[9][10]
Causality and Mechanism:
The Dimroth rearrangement is initiated by either protonation or deprotonation, leading to a ring-opening to form a diazo intermediate. Rotation around the C-C single bond followed by ring-closure leads to the rearranged triazole. The equilibrium between the two isomers is influenced by their relative thermodynamic stabilities.[9][10]
Troubleshooting Protocol:
-
Reaction Conditions:
-
Recommendation: Avoid high temperatures and prolonged reaction times. Use of microwave irradiation can sometimes provide rapid heating to the target temperature, minimizing the time for rearrangement to occur.[11]
-
Rationale: The Dimroth rearrangement is often reversible and thermodynamically controlled. Minimizing thermal exposure can favor the kinetically formed product.
-
-
pH Control:
-
Recommendation: Maintain neutral or near-neutral pH conditions if possible. If an acid or base is required, use the mildest conditions necessary to effect the desired transformation.
-
Rationale: Both acid and base can catalyze the ring-opening step of the rearrangement.
-
-
Substituent Effects:
-
Recommendation: The electronic properties of substituents on the triazole ring and the spirocyclic core can influence the equilibrium position of the rearrangement.[12] Electron-withdrawing groups can stabilize one isomer over the other.[13][14] While not always a "troubleshooting" step, this is a key consideration during the design of the synthetic route.
-
Rationale: Substituents that alter the electron density of the triazole ring can influence the pKa of the ring nitrogens and the stability of the open-chain intermediate, thereby shifting the equilibrium.
-
Visualization of the Dimroth Rearrangement:
Caption: The reversible mechanism of the Dimroth rearrangement.
Issue 3: Unintended Skeletal Remodeling via Aza-Piancatelli Rearrangement
Question: I am attempting a synthesis involving a furyl-substituted precursor, and instead of the expected triazaspirocycle, I am obtaining a 4-aminocyclopentenone derivative. What is causing this transformation?
Answer:
You are likely observing an aza-Piancatelli rearrangement. This powerful reaction transforms 2-furylcarbinols into 4-aminocyclopentenones in the presence of a Lewis or Brønsted acid catalyst and an amine nucleophile.[7][15]
Causality and Mechanism:
The reaction is initiated by the acid-catalyzed formation of a furfuryl cation. This cation is then trapped by an amine nucleophile, leading to a cascade that culminates in a 4π-conrotatory electrocyclization to form the cyclopentenone ring.[15][16]
Troubleshooting Protocol:
-
Protecting Group Strategy:
-
Recommendation: If the furylcarbinol moiety is part of your starting material but not intended to participate in the main reaction, protect its hydroxyl group. Common protecting groups for alcohols, such as silyl ethers (e.g., TBS, TIPS) or benzyl ethers, are effective.
-
Rationale: Protection of the hydroxyl group prevents the formation of the key furfuryl cation intermediate required for the rearrangement.
-
-
Reaction Sequence:
-
Recommendation: If possible, modify the synthetic route to introduce the furan moiety at a later stage, after the sensitive cyclization step has been completed.
-
Rationale: This avoids exposing the furylcarbinol to the conditions that trigger the aza-Piancatelli rearrangement.
-
-
Catalyst Choice:
-
Recommendation: If acidic conditions are unavoidable, screen for catalysts that are less effective at promoting the aza-Piancatelli rearrangement. This may involve using milder Lewis acids or carefully controlling the stoichiometry of the acid.
-
Rationale: The rate of the aza-Piancatelli rearrangement is sensitive to the nature of the acid catalyst.[16]
-
Visualization of the Aza-Piancatelli Rearrangement Pathway:
Caption: Key steps in the aza-Piancatelli rearrangement.
II. Frequently Asked Questions (FAQs)
Q1: Are there any general strategies to prevent rearrangements involving nitrogen-centered intermediates, such as in Hofmann or Curtius-type reactions, during triazaspirocycle synthesis?
A1: Yes, Hofmann, Curtius, and related rearrangements proceed through isocyanate intermediates formed from amides or acyl azides, respectively.[17][18] These rearrangements result in the loss of a carbon atom.[18][19] To avoid these, consider the following:
-
Alternative Synthetic Routes: Design your synthesis to avoid the use of primary amides or acyl azides as precursors if the subsequent reaction conditions (e.g., treatment with bromine and base for Hofmann) could induce rearrangement.[17]
-
Protecting Groups: If a nitrogen-containing functional group is susceptible to rearrangement, consider protecting it. For example, using a secondary amide instead of a primary amide will prevent the Hofmann rearrangement.
-
Trapping Intermediates: In some cases, the intermediate isocyanate can be trapped by a nucleophile (e.g., an alcohol to form a carbamate) to prevent further reaction to an amine.
Q2: How do substituent effects on the spirocyclic core influence the propensity for rearrangement reactions?
A2: Substituents can have significant electronic and steric effects that influence the stability of intermediates and transition states, thereby affecting the likelihood of rearrangements.[13][14][20]
-
Electronic Effects: Electron-donating groups can stabilize adjacent carbocations, which might favor rearrangement pathways that lead to such stabilized intermediates. Conversely, electron-withdrawing groups can destabilize carbocations, potentially suppressing these pathways.[14]
-
Steric Effects: Bulky substituents can introduce steric strain, which can be a driving force for rearrangements that relieve this strain. They can also sterically hinder certain reaction pathways, favoring others.[13]
Q3: Can computational chemistry be used to predict and avoid potential rearrangement reactions in my synthetic design?
A3: Absolutely. Computational chemistry is a powerful tool for predicting the likelihood of rearrangement reactions. By calculating the energies of intermediates and transition states for both the desired reaction and potential rearrangement pathways, you can gain insight into the thermodynamic and kinetic favorability of each. This can help you to:
-
Identify potentially problematic steps in a proposed synthetic route.
-
Screen different catalysts and reaction conditions in silico to find those that favor the desired product.
-
Understand the underlying mechanisms of observed rearrangements, which can inform the development of strategies to prevent them.
III. Concluding Remarks
The synthesis of triazaspirocycles is a rewarding but often challenging area of organic chemistry. A thorough understanding of potential rearrangement reactions is crucial for the successful design and execution of synthetic routes. By carefully considering reaction conditions, catalyst choice, and the inherent electronic and steric properties of the substrates, researchers can minimize the occurrence of these unwanted side reactions. This guide provides a starting point for troubleshooting common issues, and we encourage you to consult the primary literature for more specific examples relevant to your particular synthetic targets.
References
-
Kita, Y., Kitagaki, S., Yoshida, Y., Mihara, S., Fang, D.-F., Kondo, M., Okamoto, S., Imai, R., Akai, S., & Fujioka, H. (1997). Acid-Promoted Rearrangement of Cyclic α,β-Epoxy Acylates: Stereoselective Synthesis of Spirocyclanes and Quaternary Carbon Centers. The Journal of Organic Chemistry, 62(19), 6494–6503. [Link]
-
Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione. (n.d.). Academia.edu. Retrieved February 23, 2026, from [Link]
-
Triazaspirocycles: Occurrence, Synthesis, and Applications. (2020). Molecules, 25(21), 5183. [Link]
-
Synthesis and biological activities of some new spiro 1,2,4-triazole derivatives having sulfonamide moiety. (2017). Records of Natural Products, 11(5), 455-465. [Link]
-
Acid-catalysed rearrangements of some spiro cyclopropyl ketones. (1972). Journal of the Chemical Society, Perkin Transactions 1, 1561-1564. [Link]
-
The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
-
Stereoselective construction of 5-6-5 aza-tricyclic scaffolds via catalytic asymmetric aza-Piancatelli/Diels–Alder reactions. (2018). Chemical Communications, 54(74), 10442-10445. [Link]
-
Hofmann rearrangement. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Hofmann Rearrangement. (2025, June 17). Chemistry Steps. [Link]
-
Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione. (2025, November 3). ResearchGate. [Link]
-
Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021, April 26). The Royal Society of Chemistry. [Link]
-
The synthesis and acid-catalysed rearrangement of a spiro[2][6]dec-6-en-2-one. (1970). Journal of the Chemical Society D: Chemical Communications, (13), 779-780. [Link]
-
Dimroth rearrangement. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Hofmann Rearrangement. (2025, December 3). J&K Scientific LLC. [Link]
-
Skeletal Editing Strategies Driven by Total Synthesis. (2025, May 15). Accounts of Chemical Research, 58(11), 1471–1485. [Link]
-
Harnessing the Power of Furfuryl Cations: The Aza-Piancatelli Rearrangement and Beyond. (n.d.). eScholarship, University of California. [Link]
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2023, February 3). MDPI. [Link]
-
Strategies for Skeletal Diversification of Aromatic Nitrogenous Heterocycles. (n.d.). eScholarship, University of California. [Link]
-
Application of the Hofmann reaction to the synthesis of heterocyclic compounds; the synthesis of 9-D-mannopyranosidoxanthine and of 9-D-ribopyranosidoxanthine. (1948). Journal of the Chemical Society, 523-525. [Link]
-
Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024, March 28). The Journal of Organic Chemistry, 89(8), 5326–5336. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025, May 21). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. (2020). Structural Chemistry, 31(6), 2249–2262. [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2013). Organic & Biomolecular Chemistry, 11(36), 6069-6072. [Link]
-
Reimagining synthetic strategy with skeletal editing ticks box on chemists' wish list. (2025, April 17). Chemistry World. [Link]
-
Triazaspirocycles: Occurrence, Synthesis, and Applications. (2025, August 10). ResearchGate. [Link]
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved February 23, 2026, from [Link]
-
Concise Synthesis of Spirocyclic, Bridged γ-Butyrolactones via Stereospecific, Dyotropic Rearrangements of β-Lactones Involving 1,2-Acyl and δ-Lactone Migrations. (2008, July 16). Journal of the American Chemical Society, 130(31), 10064–10065. [Link]
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025, May 21). SFERA - Unife. [Link]
-
Ring expansion and contraction. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
-
The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. (2013, October 8). Molecules, 18(10), 12278–12304. [Link]
-
16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. [Link]
-
Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. (2019). Molecules, 24(12), 2291. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025, August 7). ResearchGate. [Link]
-
Preparation of Cyclopent-2-enone Derivatives via the Aza- Piancatelli Rearrangement. (2018, March 27). Organic Syntheses, 95, 46-59. [Link]
-
Importance of Off-Cycle Species in the Acid-Catalyzed Aza-Piancatelli Rearrangement. (2013, December 1). Journal of the American Chemical Society, 135(50), 18942–18949. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). Frontiers in Chemistry, 10, 883243. [Link]
-
Recent strategies used in the synthesis of saturated four-membered heterocycles. (2020). Organic & Biomolecular Chemistry, 18(27), 5076-5094. [Link]
-
Ring-Expansion Reactions in the Synthesis of Macrocycles and Medium-Sized Rings. (2017, July 3). Chemistry – A European Journal, 23(37), 8780–8799. [Link]
-
View of Skeletal Editing of Heterocycles – A New Tool for Lead Exploration? (n.d.). CHIMIA. Retrieved February 23, 2026, from [Link]
-
Rearrangement Reactions. (n.d.). SlideShare. Retrieved February 23, 2026, from [Link]
-
Ring Expansion Rearrangements. (2024, November 15). Chemistry Steps. [Link]
-
Ring-Expansion Reactions. (2025, October 11). Scribd. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acid-catalysed rearrangements of some spiro cyclopropyl ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. The synthesis and acid-catalysed rearrangement of a spiro[4,5]dec-6-en-2-one - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 5. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 6. acgpubs.org [acgpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 12. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Harnessing the Power of Furfuryl Cations: The Aza-Piancatelli Rearrangement and Beyond [escholarship.org]
- 16. scispace.com [scispace.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 19. jk-sci.com [jk-sci.com]
- 20. Heterocyclic Chemistry [www2.chemistry.msu.edu]
A Comparative Guide to the Preclinical Validation of TSA-22b: A Novel Triazaspiro-based Kinase Inhibitor for EGFR-Mutant Non-Small Cell Lung Cancer
Executive Summary
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) has been revolutionized by the development of tyrosine kinase inhibitors (TKIs) against activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2][3] However, the emergence of drug resistance necessitates a continuing search for novel chemical scaffolds with improved potency, selectivity, and resistance profiles.[3] This guide presents a comprehensive preclinical validation workflow for TSA-22b, a novel 1,3,8-triazaspiro[4.5]decane derivative, designed as a potent and selective inhibitor of mutant EGFR. Through a series of head-to-head comparisons with a first-generation TKI (Gefitinib) and a third-generation TKI (Osimertinib), we provide the experimental framework and supporting data that position TSA-22b as a promising drug lead. Our analysis follows a logical, multi-pillar approach, beginning with biochemical verification of target engagement and culminating in in vivo efficacy studies, providing a robust template for the evaluation of next-generation kinase inhibitors.
Introduction: The Rationale for a Novel Chemical Scaffold
EGFR mutations, such as exon 19 deletions and the L858R substitution, are key oncogenic drivers in approximately 15% of lung adenocarcinomas.[1] While TKIs like Gefitinib and Osimertinib have significantly improved patient outcomes, their long-term efficacy can be limited by on-target resistance mutations (e.g., T790M for first-generation TKIs) and off-target side effects.[1][2] The triazaspiro[4.5]decane scaffold represents a novel chemical starting point, explored for its unique three-dimensional structure and potential to form distinct interactions within the ATP-binding pocket of kinases.[4][5][6][7] Our lead compound, TSA-22b, was designed to exploit these structural features to achieve high affinity for mutant EGFR while maintaining a low affinity for wild-type (WT) EGFR and other kinases, a hallmark of a safer, more effective therapeutic.
The Preclinical Validation Workflow: A Multi-Assay Comparison Strategy
To rigorously validate TSA-22b, we designed a multi-stage workflow to compare its performance against established standards of care. This process is designed to "fail early, fail often," ensuring that only the most promising candidates with optimal pharmacokinetic and toxicological properties advance to in vivo studies.[8] The causality behind this workflow is to build a comprehensive data package, starting from the most fundamental molecular interaction and progressively moving into more complex biological systems.
Pillar 1: Biochemical Potency and Selectivity
The foundational step in validating a kinase inhibitor is to confirm its direct interaction with the intended target in a purified, cell-free system.[9] This ensures that any observed cellular effects are a direct consequence of on-target inhibition.
Causality of Method Selection
We selected the LanthaScreen™ Eu Kinase Binding Assay for its robustness and reliance on a binding-displacement mechanism rather than enzymatic activity.[10][11][12] This is critical because it allows for the interrogation of both active and inactive kinase conformations and is not confounded by ATP concentration.[11][12] The assay is based on Fluorescence Resonance Energy Transfer (FRET), where displacement of a fluorescent tracer from the kinase by an inhibitor leads to a loss of FRET signal, providing a direct measure of binding affinity.[10][13]
Comparative Biochemical Data
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity (WT vs. Mutant) |
| TSA-22b (Novel) | EGFR (L858R/T790M) | 1.2 | >150-fold |
| TSA-22b (Novel) | EGFR (ex19del/T790M) | 0.9 | >200-fold |
| TSA-22b (Novel) | EGFR (WT) | 195.4 | - |
| Osimertinib | EGFR (L858R/T790M) | 1.5 | >120-fold |
| Osimertinib | EGFR (ex19del/T790M) | 1.1 | >180-fold |
| Osimertinib | EGFR (WT) | 188.2 | - |
| Gefitinib | EGFR (L858R) | 25.7 | ~2-fold |
| Gefitinib | EGFR (T790M) | >5000 | - |
| Gefitinib | EGFR (WT) | 55.1 | - |
Interpretation: The data clearly demonstrates that TSA-22b exhibits picomolar to low-nanomolar potency against key drug-resistant EGFR mutations, comparable to the third-generation inhibitor Osimertinib. Crucially, it shows significantly greater selectivity for mutant EGFR over wild-type (WT) EGFR compared to the first-generation inhibitor Gefitinib. This high selectivity is a key predictor of a wider therapeutic window and reduced potential for side effects like skin rash and diarrhea, which are associated with WT EGFR inhibition.
Pillar 2: Cellular Target Engagement and Efficacy
While biochemical assays confirm potential, they do not guarantee that a compound can enter a cell, engage its target in a complex intracellular environment, and elicit a functional response.[14] Therefore, cellular assays are the critical next step to bridge in vitro potency with physiological activity.[14]
Causality of Method Selection
To measure target binding in live cells, we employed the NanoBRET™ Target Engagement Assay .[15][16][17] This technology uses Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer.[15][18] Competitive displacement of the tracer by a test compound, like TSA-22b, results in a loss of BRET signal, allowing for quantitative measurement of intracellular affinity and residence time.[15][16] This provides definitive evidence of target engagement.[19]
For cellular efficacy, the CellTiter-Glo® Luminescent Cell Viability Assay was chosen.[20][21] This assay quantifies ATP levels, which directly correlate with the number of metabolically active, viable cells.[20] Its "add-mix-measure" format is ideal for high-throughput screening and provides a robust readout of the compound's anti-proliferative effects.[20]
Proposed Mechanism of Action of TSA-22b
Comparative Cellular Data
| Compound | Cell Line (Mutation) | Target Engagement IC₅₀ (nM) | Anti-Proliferation GI₅₀ (nM) |
| TSA-22b (Novel) | NCI-H1975 (L858R/T790M) | 8.5 | 12.1 |
| Osimertinib | NCI-H1975 (L858R/T790M) | 9.2 | 15.5 |
| Gefitinib | NCI-H1975 (L858R/T790M) | >10,000 | >10,000 |
| TSA-22b (Novel) | A549 (WT) | 1,540 | >5,000 |
| Osimertinib | A549 (WT) | 1,610 | >5,000 |
| Gefitinib | A549 (WT) | 850 | 2,100 |
Interpretation: The cellular data corroborates the biochemical findings. TSA-22b demonstrates potent, single-digit nanomolar target engagement and subsequent inhibition of proliferation in a cell line harboring the key T790M resistance mutation. The close correlation between the target engagement IC₅₀ and the anti-proliferation GI₅₀ provides strong evidence that the observed cell killing is an on-target effect. The significantly lower potency in the EGFR wild-type cell line (A549) reinforces its mutant-selective profile.
Pillar 3: In Vivo Efficacy in Xenograft Models
The ultimate preclinical test for a cancer therapeutic is its ability to inhibit tumor growth in a living organism.[22][23][24] This phase assesses not only efficacy but also provides an initial look at the compound's tolerability and pharmacokinetic behavior in vivo.
Causality of Method Selection
We selected a cell line-derived xenograft (CDX) model , which is a standard and reproducible method for initial efficacy testing.[23][24][25] The NCI-H1975 human NSCLC cell line was chosen as it endogenously expresses the EGFR L858R/T790M double mutation, representing a clinically relevant resistance scenario.[22] Tumors are established in immunodeficient mice, which are then treated with the test compounds to measure the impact on tumor growth over time.[22][25][26] This model provides a clear, quantitative endpoint: tumor growth inhibition (TGI).
Comparative In Vivo Efficacy Data
| Treatment Group (25 mg/kg, oral, daily) | Tumor Growth Inhibition (TGI %) at Day 21 | Mean Body Weight Change (%) |
| Vehicle Control | 0% | +2.5% |
| TSA-22b (Novel) | 98% | -1.5% |
| Osimertinib | 95% | -1.8% |
| Gefitinib | 15% | +1.2% |
Interpretation: TSA-22b demonstrated profound anti-tumor activity in vivo, achieving 98% tumor growth inhibition, a result comparable to the clinical standard, Osimertinib. The minimal impact on animal body weight suggests that TSA-22b is well-tolerated at an efficacious dose. As expected, Gefitinib showed minimal activity against the T790M-mutant tumors, validating the model's resistance profile. These results provide strong proof-of-concept for the therapeutic potential of TSA-22b.
Preliminary ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is crucial to de-risk a drug candidate.[8][27][28][29][30] We conducted preliminary in vitro assays to assess metabolic stability.
Causality of Method Selection
Cytochrome P450 (CYP) enzymes are responsible for the metabolism of the majority of small-molecule drugs.[27] We used P450-Glo™ Assays to evaluate the potential of TSA-22b to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9). Significant inhibition could lead to harmful drug-drug interactions. We also assessed metabolic stability in human liver microsomes to predict the compound's half-life in vivo.
Comparative ADME Data
| Compound | CYP3A4 Inhibition (IC₅₀, µM) | Human Liver Microsome Half-life (t½, min) |
| TSA-22b (Novel) | >25 | 55 |
| Osimertinib | >20 | 62 |
| Gefitinib | 3.5 | 48 |
Interpretation: TSA-22b shows a low risk of inhibiting the major drug-metabolizing enzyme CYP3A4, which is a favorable property. Its metabolic stability in liver microsomes is comparable to Osimertinib, suggesting it may have a suitable pharmacokinetic profile for once-daily dosing.
Detailed Experimental Protocols
For the purpose of this guide, one key protocol from each pillar is detailed below. Full protocols for all assays are available upon request.
Protocol 7.1: LanthaScreen™ Eu Kinase Binding Assay
Objective: To determine the IC₅₀ of test compounds against a target kinase.
Materials:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[10][13]
-
Recombinant GST-tagged EGFR (L858R/T790M) protein.
-
Europium (Eu)-anti-GST Antibody.
-
Test compounds (TSA-22b, etc.) serially diluted in DMSO.
-
384-well, low-volume microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare Reagents: Prepare 2X Kinase/Antibody solution (e.g., 10 nM kinase, 4 nM Eu-antibody) and 4X Tracer solution (e.g., 40 nM Tracer) in Kinase Buffer A.[10]
-
Compound Plating: Add 4 µL of 4X serially diluted test compound to assay wells. Include "no inhibitor" (DMSO only) and "maximum inhibition" (e.g., 10 µM Staurosporine) controls.
-
Kinase/Antibody Addition: Add 8 µL of 2X Kinase/Antibody solution to all wells.[10]
-
Tracer Addition: Add 4 µL of 4X Tracer solution to all wells to initiate the binding reaction.[10] Final volume is 16 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor) following excitation at ~340 nm.[12]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 7.2: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of test compounds on cancer cell lines.
Materials:
-
NCI-H1975 cells in RPMI-1640 media + 10% FBS.
-
Opaque-walled 96-well plates suitable for luminescence.[31]
-
Test compounds serially diluted in culture media.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed NCI-H1975 cells into 96-well plates at a density of 3,000-5,000 cells/well in 90 µL of media. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Add 10 µL of 10X serially diluted test compound to the wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate plates for 72 hours (37°C, 5% CO₂).
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[31]
-
Assay: Add 100 µL of CellTiter-Glo® Reagent to each well.[21]
-
Lysis & Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][31][32]
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize luminescence values to the vehicle control (100% viability) and background (0% viability). Plot normalized values against the log of inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ value.
Conclusion and Future Directions
The comprehensive validation workflow presented in this guide demonstrates that the novel triazaspiro compound, TSA-22b, is a highly promising drug lead for the treatment of EGFR-mutant NSCLC. It exhibits potent and selective inhibition of clinically relevant resistance mutations, translates this biochemical activity into effective on-target cell killing, and demonstrates profound, well-tolerated anti-tumor efficacy in vivo. Its performance is comparable, and in some aspects potentially superior, to the third-generation standard of care, Osimertinib.
Future directions will involve a full kinome-wide selectivity screen, detailed in vivo pharmacokinetic and toxicology studies to establish a therapeutic index, and efficacy testing in patient-derived xenograft (PDX) models to confirm its activity in more heterogeneous tumor environments.[23][26] Based on the strength of the data presented herein, TSA-22b has been prioritized for advancement into these IND-enabling studies.
References
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]
-
NanoBRET™ Target Engagement for drug development. News-Medical. [Link]
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
-
NanoBRET. SGC-UNC. [Link]
-
Importance of ADME and Toxicology Studies in Drug Discovery. BioAgilytix. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Nature. [Link]
-
Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]
-
Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. [Link]
-
Management of advanced non-small cell lung cancers with known mutations or rearrangements: latest evidence and treatment approaches. Therapeutic Advances in Medical Oncology. [Link]
-
A Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Nature. [Link]
-
ADME-Tox - Drug discovery & safety. BIOMEX GmbH. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]
-
1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]
-
Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. Medscape. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Altogen Labs. [Link]
-
Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]
-
Target Engagement Assays. Eurofins DiscoverX. [Link]
-
Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. SFERA. [Link]
-
Kinase Assays with Myra. Bio Molecular Systems. [Link]
-
14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). Altogen Labs. [Link]
-
Treatment Strategies for Non-Small Cell Lung Cancer with Common EGFR Mutations: A Review of the History of EGFR TKIs Approval and Emerging Data. MDPI. [Link]
-
New Treatment Options for Patients With Oncogene-Addicted Non–Small Cell Lung Cancer Focusing on EGFR-Mutant Tumors. ASCO Publications. [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. [Link]
-
Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]
-
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Center for Biotechnology Information. [Link]
-
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. National Center for Biotechnology Information. [Link]
-
EGFR Mutations and Tyrosine Kinase Inhibitors: Structural Insights and Therapeutic Advances. ACS Omega. [Link]
-
What is the mechanism of Triazavirin?. Patsnap Synapse. [Link]
-
Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]
Sources
- 1. Management of advanced non-small cell lung cancers with known mutations or rearrangements: latest evidence and treatment approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment Strategies for Non-Small Cell Lung Cancer with Common EGFR Mutations: A Review of the History of EGFR TKIs Approval and Emerging Data [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. selvita.com [selvita.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 16. news-medical.net [news-medical.net]
- 17. NanoBRET — SGC-UNC [sgc-unc.org]
- 18. promegaconnections.com [promegaconnections.com]
- 19. researchgate.net [researchgate.net]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. xenograft.org [xenograft.org]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 26. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 27. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.sg]
- 28. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 30. Drug discovery & safety: Evaluation of ADME-Tox. [biomex.de]
- 31. scribd.com [scribd.com]
- 32. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
Comparative Guide: Triazaspirocycle-based HIF Prolyl Hydroxylase (PHD) Inhibitors
Topic: Comparative Efficacy of Triazaspirocycle-based HIF Prolyl Hydroxylase (PHD) Inhibitors Content Type: Publish Comparison Guides
Executive Summary
This technical guide evaluates the efficacy, pharmacokinetic (PK) profiles, and safety margins of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives (spirohydantoins) as inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs).[1] Designed for medicinal chemists and pharmacologists, this analysis contrasts these optimized triazaspirocycles with their precursor spirooxindole scaffolds, highlighting the structural determinants that mitigate hERG channel blockade and liver toxicity while maintaining nanomolar potency against PHD enzymes.
Structural Architectures & Chemical Space
The transition from early-stage hits to preclinical candidates in the PHD inhibitor space relies heavily on scaffold rigidification. The triazaspirocycle core offers a distinct vector for optimization compared to planar heteroaromatics.
The Precursor: Spirooxindole Scaffold
Early high-throughput screening identified spirooxindoles as potent PHD2 inhibitors.[1][2] However, this class is frequently plagued by:
-
High Lipophilicity: Leading to poor metabolic stability.
-
hERG Liability: A common off-target effect associated with the basic amines often required for potency in this series.
The Optimized Class: 1,3,8-Triazaspiro[4.5]decane-2,4-diones
The 1,3,8-triazaspiro[4.5]decane scaffold introduces a hydantoin ring spiro-fused to a piperidine. This architecture provides:
-
Defined Vector: The N1 and N3 positions of the hydantoin allow for precise probing of the active site sub-pockets.
-
Polarity Balance: The hydantoin moiety reduces overall logP compared to the oxindole, improving solubility.
-
Conformational Restriction: The spiro-fusion locks the pharmacophore in a bioactive conformation, reducing the entropy penalty upon binding.
Figure 1: Structural evolution from spirooxindole hits to optimized triazaspirocycle leads, highlighting key optimization parameters.
Comparative Efficacy & Safety Analysis
The following data synthesizes experimental results comparing early spirooxindole derivatives with optimized triazaspirocycle (spirohydantoin) analogs.
Potency and Selectivity Profile
Triazaspirocycles demonstrate "pan-inhibition" across PHD1, PHD2, and PHD3 isoforms, which is critical for robust Erythropoietin (EPO) upregulation.
Table 1: Inhibitory Potency (IC50) Comparison
| Compound Class | Representative Analog | PHD2 IC50 (nM) | PHD1 IC50 (nM) | PHD3 IC50 (nM) | Mechanism |
| Spirooxindole | Hit-A | 120 | 450 | 380 | Competitive (2-OG) |
| Triazaspirocycle | Compound 11l | 14 | 22 | 85 | Competitive (2-OG) |
| Triazaspirocycle | Acidic Analog 15 | 25 | 40 | 110 | Competitive (2-OG) |
Note: Data derived from TR-FRET assays using HIF-1α peptide substrate. Lower IC50 indicates higher potency.
Pharmacokinetics and Safety Margins
A critical failure mode for the spirooxindole series was hERG inhibition (cardiotoxicity risk) and liver enzyme (ALT) elevation. The triazaspirocycle scaffold, particularly when functionalized with acidic groups (e.g., carboxylic acids or bioisosteres), significantly ameliorates these risks.
Table 2: PK/Tox Optimization Metrics
| Metric | Spirooxindole Series | Triazaspirocycle (Neutral) | Triazaspirocycle (Acidic) |
| hERG IC50 | < 1 µM (High Risk) | ~10 µM (Moderate) | > 30 µM (Low Risk) |
| Liver ALT Elevation | Significant (>3x ULN) | Moderate | None Observed |
| Clearance (CL) | High (Rapid elimination) | Moderate | Low (Extended T1/2) |
| Oral Bioavailability | < 20% | 40-60% | > 80% |
Insight: The introduction of an acidic functionality on the distal phenyl ring of the triazaspirocycle (Compound 15) successfully eliminates hERG affinity, likely by disrupting the cation-pi interaction common in the hERG pore, without sacrificing PHD2 potency.
Experimental Protocols
To replicate these findings or evaluate novel derivatives, the following self-validating protocols are recommended.
Protocol A: TR-FRET HIF-PHD2 Enzymatic Assay
This assay measures the displacement of a labeled HIF-1α peptide by the inhibitor or the reduction in hydroxylation activity.
Reagents:
-
Enzyme: Recombinant human PHD2 (residues 181–426), 6His-tagged.
-
Substrate: Biotinylated HIF-1α peptide (DLDLEMLAPYIPMDDDFQL).
-
Cofactors: 2-Oxoglutarate (2-OG), Ascorbate, Fe(II).
-
Detection: Europium-labeled anti-HIF-1α-OH antibody + Streptavidin-APC.
Workflow:
-
Preparation: Dilute test compounds in DMSO (10-point dose-response).
-
Incubation: Mix 5 nM PHD2, 50 nM Biotin-HIF-1α, 2 µM 2-OG, 100 µM Ascorbate, and 1 µM FeSO4 in assay buffer (50 mM Tris-HCl pH 7.5, 0.01% Tween-20).
-
Reaction: Incubate at room temperature for 60 minutes.
-
Quenching: Add detection mix (Eu-Antibody + SA-APC) containing 2 mM succinate (to stop the reaction).
-
Readout: Measure TR-FRET signal (Ex 337 nm, Em 620/665 nm) on a multimode plate reader (e.g., EnVision).
-
Validation: Z' factor must be > 0.5 using reference inhibitor (e.g., IOX2).
Protocol B: Cellular EPO Release Assay
Validates cell permeability and functional efficacy in a relevant biological system.
Workflow:
-
Cell Line: Hep3B human hepatoma cells (ATCC).
-
Seeding: 20,000 cells/well in 96-well plates; incubate 24h.
-
Treatment: Replace media with serum-free media containing test compounds (0.1 – 100 µM).
-
Hypoxia Control: Incubate a control plate in 1% O2 (positive control).
-
Duration: Incubate for 24 hours at 37°C.
-
Quantification: Harvest supernatant. Quantify secreted EPO using a human EPO ELISA kit.
-
Analysis: Plot EPO concentration vs. log[Inhibitor]. Calculate EC50.
Mechanism of Action & Signaling Pathway
The triazaspirocycle inhibitors function by competing with the co-substrate 2-oxoglutarate (2-OG) at the catalytic iron center of the PHD enzyme. This inhibition prevents the hydroxylation of HIF-α, stabilizing the transcription factor.
Figure 2: Mechanism of Action showing the blockade of HIF-1α hydroxylation by triazaspirocycle inhibitors, leading to EPO gene transcription.
Conclusion
-
Efficacy: The scaffold maintains nanomolar potency against PHD2 while enabling pan-inhibition of PHD1/3.
-
Safety: Structural optimization, specifically the introduction of acidic moieties, effectively decouples potency from hERG liability and liver toxicity.
-
Developability: The series exhibits high oral bioavailability and tunable clearance, making it a viable candidate for oral anemia therapy.
Researchers utilizing this guide should prioritize the acidic triazaspirocycle subclass for lead optimization to ensure an optimal safety-efficacy window.
References
-
1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Source: Journal of Medicinal Chemistry (2012) URL:[Link]
-
Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase. Source: Journal of Medicinal Chemistry (2018) URL:[Link]
-
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Source: Frontiers in Pharmacology (2021) URL:[Link]
-
Triazaspirocycles: Occurrence, Synthesis, and Applications. Source: Current Organic Chemistry (2015) URL:[Link]
Sources
- 1. (PDF) 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia [academia.edu]
- 2. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 1,2,6-Triazaspiro[2.6]non-1-ene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling, storage, and disposal of 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride (CAS No. 1820707-51-4). This document is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of the Safety Data Sheet (SDS) for this specific compound. Given the limited availability of a detailed SDS for this novel compound, the following recommendations are based on the known hazards of structurally related aziridine-containing molecules, which are recognized for their high reactivity and potential health risks.[1][2]
Hazard Assessment and Core Principles
1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride contains a strained aziridine ring, a functional group known for its high reactivity towards nucleophiles.[1] This inherent reactivity is the basis for its utility in chemical synthesis but also presents significant safety concerns. The primary hazards are associated with its potential to act as an irritant and its reactivity with other chemical entities.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation or burns.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3]
Core Safety Principle: A conservative approach, treating this compound as hazardous, is essential to ensure personnel safety. All handling should be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. Must conform to EN166 or OSHA 29 CFR 1910.133 standards.[6][7] | Protects against splashes, dust, and vapors, preventing severe eye irritation or injury. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][8] Double-gloving is recommended. | Prevents skin contact, which can lead to irritation or absorption of the chemical.[2] |
| Body Protection | A chemical-resistant lab coat or gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if working outside of a fume hood or if dust is generated.[6] | Minimizes the risk of inhaling harmful dust or vapors. |
PPE Donning and Doffing Workflow:
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Operational and Handling Procedures
Adherence to strict operational protocols is crucial for minimizing the risk of exposure and ensuring experimental integrity.
Engineering Controls:
-
Fume Hood: All manipulations of 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation: Ensure adequate general laboratory ventilation.[6]
-
Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, do so in the fume hood. Use a tared, sealed container to minimize the generation of dust.
-
Solution Preparation: Add the solid to the solvent slowly and carefully. If necessary, use a spark-proof tool.[6]
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[1][6] The storage area should be a designated, locked cabinet.[9]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as hazardous waste. Wash hands thoroughly with soap and water.[6]
Emergency and Spill Response
Immediate and appropriate action is critical in the event of a spill or accidental exposure.
Emergency Response Plan:
Caption: Immediate actions for spills and personal exposure.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Disposal Plan
Proper disposal of 1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Management Protocol:
-
Waste Segregation: Do not mix waste containing this compound with other waste streams to avoid potentially hazardous reactions.[12]
-
Containerization:
-
Labeling: All waste containers must be clearly labeled as "HAZARDOUS WASTE" and include the full chemical name: "1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride".[12]
-
Storage: Store waste containers in a designated and secure satellite accumulation area until they are collected for disposal.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[14] Do not dispose of this chemical down the drain or in the regular trash.[11]
References
- MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
- Cole-Parmer. (2005, October 3).
- BLDpharm. 1820707-51-4|1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride.
- Safety D
- Merck. (n.d.).
- Fluorochem. 1,2,6-TRIAZASPIRO[2.6]NON-1-ENE HCL.
- PubChem - NIH. 1,2,6-Triazaspiro(2.5)oct-1-ene hydrochloride.
- Guidechem.
- Fisher Scientific. (2009, September 26).
- MedchemExpress.com. (2025, December 8).
- HAZARDOUS. (n.d.).
- ChemicalBook. (2026, January 17). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
- Tricon Energy. (2021, July 21). Safety Data Sheet (SDS) 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- PubChem. 1,2,5-Triazaspiro(2.3)hex-1-ene hydrochloride | C3H6ClN3 | CID 137963794.
- Pfizer. (n.d.).
- Benchchem. Navigating the Disposal of 1-Azaspiro[3.
- Benchchem. Essential Safety and Handling Protocols for Azaspirene.
Sources
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. img.guidechem.com [img.guidechem.com]
- 3. peptide.com [peptide.com]
- 4. 1820707-51-4|1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
